1-ethyl-4-(2-phenylbutanoyl)piperazine
Description
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-15(14-8-6-5-7-9-14)16(19)18-12-10-17(4-2)11-13-18/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMCXGLTFJAIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Impact of Substituents on Receptor Binding
| Compound | Substituent | Receptor Affinity (Ki) | Selectivity |
|---|---|---|---|
| 1 | Piperidine + benzyl | 594 nM | Low |
| 3 | Piperazine + benzyl | 58 nM | Moderate |
| 8 | Piperazine + ethylamine | 12 nM | High |
Physicochemical Properties and Solubility
- Spacer Groups: In 4(1H)-quinolone derivatives, introducing ethylene or methylene spacers between the piperazine and quinolone core improved aqueous solubility (80 μM at pH 2.0 and 6.5) compared to direct attachment (e.g., compound 8a, solubility <20 μM) . The spacer modulates pKa values (6–7 for ethylene spacers vs. 3.8 for direct attachment), enhancing ionization and solubility.
- ClogD and Metabolic Stability : Piperazine derivatives with lower ClogD values (hydrophilic substituents) demonstrated reduced metabolic clearance, as seen in Chagas disease drug candidates .
Table 2: Solubility and pKa of Piperazine-Substituted Quinolones
| Compound | Spacer | Solubility (μM) | pKa (piperazine N) |
|---|---|---|---|
| 8a | None | <20 | 3.8 |
| 8ac | Ethylene | 80 | 6.5 |
| 8j | Methylene | 85 | 5.0 |
Metabolic Stability and Oxidation
- Metabolic Hotspots: Piperazine rings are prone to oxidative dealkylation and hydroxylation, as observed in fluoroquinolones (e.g., ciprofloxacin) exposed to MnO2, where the piperazine moiety was the primary site of oxidation . Similarly, deethylation of the ethyl group in 1-ethyl-4-(2-phenylbutanoyl)piperazine could occur, as seen in metabolites of related compounds .
- Isosteric Replacements : To mitigate metabolic liabilities, piperazine isosteres (e.g., morpholine) have been explored. However, morpholine substitution in coumarin derivatives reduced serotonin receptor affinity by ~90%, underscoring the irreplaceable role of piperazine in certain pharmacological contexts .
Anti-Inflammatory and Antitumor Activity
- Cyclizine Analogues : Cycl-1 II (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) demonstrated anti-inflammatory effects in Wistar rats, suggesting that bulky aromatic substituents on piperazine enhance activity .
- Chalcone Derivatives : Piperazine-substituted chalcones (e.g., compound 8) showed potent antitumor activity, attributed to the electron-rich nitrogen atoms facilitating interactions with cellular targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-4-(2-phenylbutanoyl)piperazine, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and acylation reactions. For example, piperazine derivatives are often synthesized via coupling reactions using catalysts like CuSO₄·5H₂O and sodium ascorbate in a solvent system (e.g., DCM/H₂O) under ambient temperature. Reaction progress is monitored by TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography . Solvent choice (e.g., ethanol, DMSO) and catalyst selection are critical for yield optimization .
Q. How is this compound characterized for structural confirmation and purity?
- Methodology : Spectroscopic techniques such as ¹H/¹³C NMR and IR spectroscopy are used for structural elucidation. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC or GC-MS assesses purity. For example, intermediates in similar compounds are validated using NMR chemical shifts (e.g., δ 2.5–3.5 ppm for piperazine protons) and HRMS data .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology : Stability under varying pH, temperature, and light exposure must be tested. Standard protocols include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) analyzed via HPLC. Piperazine derivatives are often hygroscopic, requiring storage in anhydrous conditions with desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
- Methodology : Synthesize analogs with modifications to the phenylbutanoyl or ethyl groups. Evaluate binding affinities using radioligand assays or surface plasmon resonance (SPR). For example, docking studies on related piperazines reveal interactions with enzymes like acetylcholinesterase or dopamine receptors, guided by computational models .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify variables like solvent choice (DMSO vs. saline) or assay interference. For instance, discrepancies in IC₅₀ values may arise from differences in protein expression levels or assay sensitivity .
Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER, GROMACS) model interactions with targets like GPCRs. ADMET predictions (SwissADME, pkCSM) assess logP, bioavailability, and CYP450 inhibition. For example, piperazine analogs show enhanced blood-brain barrier penetration due to moderate logP values (~2.5) .
Q. How can reaction parameters be optimized to minimize byproducts and maximize yield?
- Methodology : Use Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loading. For click chemistry reactions, a 1:2 DCM/H₂O ratio with 0.3 equiv. CuSO₄ and 0.6 equiv. sodium ascorbate reduces side reactions. Response surface methodology (RSM) identifies optimal conditions, achieving >80% yield in some cases .
Q. What advanced analytical techniques are used to detect trace impurities or degradation products?
- Methodology : LC-MS/MS or UPLC-QTOF identifies low-abundance byproducts (e.g., hydrolyzed or oxidized derivatives). For example, ethyl ester hydrolysis in similar compounds produces carboxylic acid impurities detectable at 0.1% levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
